
N-(4-Bromobenzyl)-2,2-dimethoxyethanamine
Overview
Description
Chemical Structure and Properties N-(4-Bromobenzyl)-2,2-dimethoxyethanamine (CAS: 1036378-89-8) is a brominated aromatic amine with the molecular formula C₁₁H₁₆BrNO₂ and a molecular weight of 274.15 g/mol . The compound features a 4-bromobenzyl group attached to a 2,2-dimethoxyethylamine backbone. It is primarily used as a laboratory chemical and in the synthesis of other compounds .
Hazard Profile
According to its Safety Data Sheet (SDS), it is classified as:
- Acute toxicity (Category 4, H302): Harmful if swallowed.
- Skin irritation (Category 2, H315) and serious eye irritation (Category 2A, H319).
- Respiratory tract irritation (H335) .
Precautionary measures include avoiding inhalation of dust and using personal protective equipment (PPE) such as gloves and eye protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl)-2,2-dimethoxyethanamine typically involves the reaction of 4-bromobenzyl bromide with 2,2-dimethoxyethanamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The mixture is stirred at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromobenzyl)-2,2-dimethoxyethanamine can undergo various types of chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form 4-bromobenzaldehyde.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
N-(4-Bromobenzyl)-2,2-dimethoxyethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
Comparison with Similar Compounds
The following compounds share structural or functional similarities with N-(4-Bromobenzyl)-2,2-dimethoxyethanamine, differing in substituents, toxicity, and applications:
N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine
- Applications: Studied for its role in benzimidazole-based pharmaceuticals, which are known for antimicrobial and anticancer properties .
- Key Difference: The benzimidazole moiety may increase binding affinity to biological targets compared to the dimethoxyethylamine group in the parent compound.
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25B-NBOMe)
- Structure: A phenethylamine derivative with methoxy and bromo substituents.
- Hazards: Classified as a psychoactive substance with high toxicity; associated with severe neurological effects .
- Key Difference: The NBOMe series exhibits potent serotonin receptor agonism, unlike this compound, which lacks documented psychoactive properties .
N-(4-Bromobenzyl)ethanamine
- Structure: Simpler analog lacking the dimethoxy groups.
- Molecular Weight: 214.10 g/mol (vs. 274.15 g/mol for the parent compound) .
- Applications: Used as an intermediate in organic synthesis.
- Key Difference: Reduced steric hindrance and polarity due to the absence of dimethoxy groups may alter reactivity and solubility.
(E)-2-(4-(2-Bromo-1,2-diphenylethenyl)phenoxy)-N,N-dimethylethanamine
- Structure: Contains a brominated styryl group and dimethylaminoethoxy chain.
- Key Difference: The extended conjugation system enables applications in materials science, unlike the parent compound’s synthetic utility .
Data Table: Comparative Analysis
Biological Activity
N-(4-Bromobenzyl)-2,2-dimethoxyethanamine (CAS Number: 1036378-89-8) is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H16BrNO2
- Molecular Weight : 274.15 g/mol
- IUPAC Name : N-[(4-bromophenyl)methyl]-2,2-dimethoxyethanamine
- SMILES Notation : COC(CNCc1ccc(Br)cc1)OC
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in cellular signaling pathways.
Inhibition of Bromodomain-Containing Proteins
A significant area of research focuses on the inhibition of bromodomain-containing proteins, which play crucial roles in epigenetic regulation and gene expression. The compound has been studied for its potential to inhibit these proteins, which could have implications in treating diseases characterized by abnormal gene regulation, including cancer .
Antitumor Activity
Research has indicated that this compound may exhibit antitumor properties. A study exploring related compounds found that modifications to the structure could enhance potency against specific cancer cell lines. The introduction of halogen substituents (like bromine) is known to affect the biological activity positively by increasing lipophilicity and altering binding interactions with target proteins .
In Vitro Studies
In vitro assays have shown that compounds similar to this compound can induce apoptosis in cancer cells. For instance, a related compound demonstrated significant growth inhibition in HepG2 cells (a liver cancer cell line), suggesting that structural analogs could also offer similar therapeutic benefits .
Case Studies and Experimental Findings
Study | Findings | Relevance |
---|---|---|
Study 1 | Compounds with bromine substitution showed enhanced HDAC inhibition | Suggests potential for this compound in cancer therapy |
Study 2 | Induction of G2/M phase arrest in cancer cells | Indicates possible mechanism for antitumor activity |
Study 3 | Inhibition of bromodomain-containing proteins leads to altered gene expression | Highlights importance in epigenetic regulation |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(4-Bromobenzyl)-2,2-dimethoxyethanamine with high purity?
- Methodology :
-
Condensation-Reduction Approach : React 4-bromobenzaldehyde with 2,2-dimethoxyethanamine under anhydrous conditions (e.g., molecular sieves, inert atmosphere) to form an imine intermediate. Reduce the imine using sodium borohydride (NaBH₄) in methanol to yield the target compound .
-
Optimization Tips :
-
Maintain strict temperature control (0–25°C) during reduction to minimize side reactions.
-
Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Step Reagents/Conditions Purpose Yield Imine Formation 4-Bromobenzaldehyde, 2,2-dimethoxyethanamine, molecular sieves Form intermediate 60–70% Reduction NaBH₄, MeOH, 0°C → RT Convert imine to amine 80–85%
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Techniques :
-
¹H/¹³C NMR : Confirm the presence of the 4-bromobenzyl group (δ 7.3–7.5 ppm aromatic protons) and dimethoxy groups (δ 3.3 ppm, singlet) .
-
IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-O ether stretches (~1100 cm⁻¹) .
-
Mass Spectrometry (MS) : Validate molecular weight (274.15 g/mol) via ESI-MS or HRMS .
Technique Key Peaks/Data Structural Confirmation ¹H NMR δ 4.2 ppm (CH₂-N), δ 3.3 ppm (OCH₃) Amine and ether linkages IR 3300 cm⁻¹ (N-H), 1100 cm⁻¹ (C-O) Functional group verification
Q. What safety protocols are critical for handling this compound in laboratories?
- Safety Measures :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with water .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Approaches :
- Dose-Response Studies : Systematically test concentrations (0.1–100 µM) to identify non-linear effects .
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-serotonin) to quantify affinity for monoaminergic receptors .
- Meta-Analysis : Compare datasets across studies while controlling for variables like solvent (DMSO vs. saline) and cell lines .
Q. How does the 4-bromobenzyl group influence stability under varying pH conditions?
- Findings :
- Acidic Conditions (pH <3) : Rapid hydrolysis of the dimethoxy group, releasing methanol. Use buffered solutions (pH 5–7) to stabilize .
- Basic Conditions (pH >9) : Degradation via nucleophilic aromatic substitution (bromine displacement). Monitor by HPLC for byproducts like 4-hydroxybenzyl derivatives .
Q. What methodological approaches study interactions with monoaminergic receptors?
- Techniques :
-
Radioligand Binding : Incubate with ³H-labeled serotonin/dopamine receptors in transfected HEK293 cells. Calculate IC₅₀ values .
-
Functional Assays : Measure cAMP production (ELISA) or calcium flux (Fluo-4 dye) post-treatment to assess receptor activation/inhibition .
Receptor Assay Type Key Findings 5-HT₂A Radioligand binding Moderate affinity (Ki = 450 nM) Dopamine D₂ Calcium flux Partial agonism at 10 µM
Q. How can researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts)?
- Solutions :
- Deuterated Solvent Calibration : Use DMSO-d₆ or CDCl₃ to standardize chemical shift references .
- Paramagnetic Impurity Removal : Pre-treat samples with EDTA to eliminate metal contaminants affecting peak splitting .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2,2-dimethoxyethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c1-14-11(15-2)8-13-7-9-3-5-10(12)6-4-9/h3-6,11,13H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMKXFLENZAFAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCC1=CC=C(C=C1)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.